molecular formula C15H15BO3 B8200334 2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane

2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane

Cat. No. B8200334
M. Wt: 254.09 g/mol
InChI Key: DDCDBHNDJPVZTQ-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C15H15BO3 and its molecular weight is 254.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Hydrogenation and Diels-Alder Adducts : 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane, a less reactive ethyl and vinyl analog, shows potential in catalytic hydrogenation and Diels-Alder adducts (Woods & Strong, 1967).

  • Electrooptic Display Devices : Cyano derivatives of related compounds exhibit properties conducive for high-information electrooptic display devices, particularly due to their low nematic-isotropic transition temperatures and high positive dielectric anisotropy (Bezborodov & Lapanik, 1991).

  • Organic Synthesis : Aminolysis of 2,2-difluoro-4-alkoxy-1,3,2-dioxaborinanes leads to β-keto amides and β-enamino carboxamides, indicating potential applications in organic synthesis (Štefane & Polanc, 2007).

  • Ortho-Specific Alkylation of Phenols : The ortho-specific alkylation of phenols via 1,3,2-benzodioxaborins can produce ortho-alkylthiomethyl- or ortho-alkoxymethylphenols, useful in chemical synthesis (Lau et al., 1989).

  • Stable and Low Toxicity Compounds : Planar 4-diphenylphosphino-1,3,2-dioxaborinanes demonstrate high stability and low toxicity. Their complexes with amines show promising properties (Balueva et al., 1994).

  • Hydrolytic Stability : The crystal structure of certain 1,3,2-dioxaborinane derivatives reveals a nearly planar ring with unusual hydrolytic stability (Emsley et al., 1989).

  • Improved Vinylboronate Heck Couplings : 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane serves as a more stable and reactive reagent for vinylboronate Heck couplings, offering better selectivity and stability compared to vinylboronate pinacol ester (Lightfoot et al., 2003).

  • Ferroelectric Liquid Crystalline Compounds : Compounds incorporating a 1,3,2-dioxaborinane ring have been synthesized, forming chiral smectic C phases at ambient temperature and displaying ferroelectric properties (Matsubara et al., 1990).

properties

IUPAC Name

2-(4-phenoxyphenyl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BO3/c1-2-5-14(6-3-1)19-15-9-7-13(8-10-15)16-17-11-4-12-18-16/h1-3,5-10H,4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCDBHNDJPVZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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